Comparative Immunosuppressive Therapeutic Index: 16-Hydroxytriptolide vs. Triptolide and Triptolidenol
In a direct head-to-head in vivo comparison of seven diterpene lactone epoxide compounds, 16-hydroxytriptolide (L2) demonstrated an immunosuppressive therapeutic index (TI) of 15.8. This value is 15.3% higher than triptolide (T10, TI = 13.7) but 48.5% lower than triptolidenol (T9, TI = 30.7). The specific safety factor (CSF) for immunosuppressive action of 16-hydroxytriptolide was 3.6, compared to 7.1 for triptolidenol and 5.1 for tripchlorolide [1].
| Evidence Dimension | Immunosuppressive Therapeutic Index (TI) |
|---|---|
| Target Compound Data | TI = 15.8, CSF = 3.6 |
| Comparator Or Baseline | Triptolide (T10): TI = 13.7; Triptolidenol (T9): TI = 30.7, CSF = 7.1; Tripchlorolide (T4): CSF = 5.1 |
| Quantified Difference | 16-hydroxytriptolide TI is 2.1 units higher than triptolide and 14.9 units lower than triptolidenol |
| Conditions | Hemolysin-antibody formation mouse model; ED50 for immunosuppression measured |
Why This Matters
This quantitative therapeutic index directly informs risk-benefit assessment for applications where immunosuppression is the primary desired effect, enabling researchers to select the compound with the most appropriate safety margin.
- [1] Zheng J. Screening of active anti-inflammatory, immunosuppressive and antifertility components of Tripterygium wilfordii. III. A comparison of the antiinflammatory and immunosuppressive activities of 7 diterpene lactone epoxide compounds in vivo. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. 1991 Dec;13(6):391-7. PMID: 1838954. View Source
